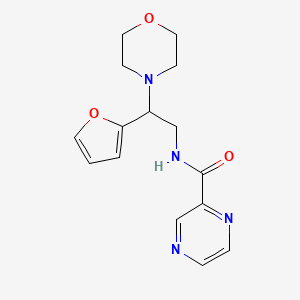

N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide

Description

N-(2-(Furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative featuring a furan-2-yl group and a morpholinoethyl substituent.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c20-15(12-10-16-3-4-17-12)18-11-13(14-2-1-7-22-14)19-5-8-21-9-6-19/h1-4,7,10,13H,5-6,8-9,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNWBHWFHNGSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=NC=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazine-2-carboxamide core, followed by the introduction of the furan and morpholine groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction sequences.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The morpholine group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione, while reduction of the pyrazine ring produces dihydropyrazine derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its applications across chemistry, biology, medicine, and industry, supported by detailed data tables and case studies.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry.

Reactions Involved

- Oxidation : The furan moiety can be oxidized to yield furan-2,3-dione.

- Reduction : The pyrazine ring can be reduced to form dihydropyrazine derivatives.

- Substitution : The morpholine group can be substituted with other functional groups.

Biology

Research has indicated that this compound possesses significant bioactive properties , making it a candidate for further investigation in pharmacology.

Anticancer Activity

In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including lung (A549) and breast cancer (MCF-7). Mechanistically, it may inhibit tubulin polymerization, which is essential for cancer cell division.

Antimicrobial Properties

The compound exhibits antimicrobial activity against several pathogens. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Medicine

The potential use of this compound in drug development is under exploration. It shows promise for targeting specific enzymes or receptors involved in disease processes.

Enzyme Inhibition

The compound has been identified as an inhibitor of vascular endothelial growth factor receptor (VEGFR) phosphorylation, which plays a pivotal role in cancer angiogenesis.

Industry

In industrial applications, this compound is being investigated for the development of new materials with unique properties such as enhanced conductivity or stability. Its versatility makes it suitable for various applications in material science.

Case Study 1: Anticancer Efficacy

In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Activity

Research on the antimicrobial properties of this compound demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to inhibit bacterial growth by interfering with essential cellular functions.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan and morpholine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations in Pyrazine-2-carboxamides

Antimycobacterial Derivatives

- N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide and N-(3-Iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide (): Key Differences: Halogenated (iodo) phenyl and tert-butyl substituents. Activity: Demonstrated as abiotic elicitors in flavonolignan production and antimycobacterial agents. Comparison: The absence of a morpholinoethyl group in these compounds may reduce their solubility or bioavailability compared to the target compound.

5-Alkylamino-N-phenylpyrazine-2-carboxamides ():

- Examples: Compounds 1a–1e with alkylamino chains (propyl to heptyl) and a 3-(trifluoromethyl)phenyl group.

- Key Data :

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 1a | 87 | 155–156 |

| 1b | 90 | 141–142 |

| 1c | 98 | 128–129 |

| 1d | 92 | 148–149 |

| 1e | 76 | 148–149 |

- Comparison: The trifluoromethylphenyl group enhances lipophilicity, whereas the target compound’s morpholinoethyl group may improve water solubility. The alkylamino chains in 1a–1e likely enhance membrane permeability, a feature absent in the morpholinoethyl-furan derivative.

Crystallographic and Spectroscopic Insights

- N-(2-Phenoxyphenyl)pyrazine-2-carboxamide (): Structure: Pyrazine core with a phenoxyphenyl group. Key Features: Dihedral angles between pyrazine and phenyl rings (1.65°–88.33°), weak C–H⋯N hydrogen bonding. Comparison: The morpholinoethyl group in the target compound may introduce conformational flexibility, contrasting with the rigid phenoxyphenyl substituent.

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a pyrazine ring , a furan ring , and a morpholine group , which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazine-2-carboxamide core, followed by the introduction of the furan and morpholine groups under specific reaction conditions to ensure high yield and purity .

2.1 Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). For instance, compounds with similar structures have demonstrated significant inhibition of tubulin polymerization, which is critical for cancer cell division .

2.2 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

2.3 Enzyme Inhibition

The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For example, it may inhibit vascular endothelial growth factor receptor (VEGFR) phosphorylation, which is crucial in cancer angiogenesis .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

- Pyrazine Ring : Interacts with enzymes or receptors, potentially inhibiting their activity.

- Furan Group : Enhances binding affinity and specificity towards target sites.

- Morpholine Group : May facilitate the compound's solubility and bioavailability .

4.1 In Vitro Studies

In a series of studies, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Tubulin inhibition |

| MCF-7 | 7.5 | Apoptosis induction |

| HUVEC | 10.0 | VEGFR inhibition |

These findings suggest that the compound has significant potential as an anticancer agent .

4.2 Animal Studies

Animal models have been used to evaluate the in vivo efficacy of this compound against tumor growth. In one study, mice treated with this compound showed a reduction in tumor size compared to control groups, indicating its potential for therapeutic use .

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Its unique chemical structure allows it to interact effectively with various biological targets, making it a candidate for further research and development in medicinal chemistry.

Future studies should focus on optimizing its pharmacokinetic properties and exploring its mechanisms of action in greater detail to fully understand its therapeutic potential.

Q & A

Basic: What synthetic methodologies are reported for N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide and related pyrazine carboxamide derivatives?

Pyrazine carboxamides are typically synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and amines. For example, coupling agents like triphenylphosphite are used to promote amide bond formation under mild conditions . In the case of N-(2-morpholinoethyl)pyrazine-2-carboxamide analogs (structurally related to the target compound), stepwise synthesis involves:

- Step 1 : Activation of pyrazine-2-carboxylic acid using N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC).

- Step 2 : Reaction with 2-morpholinoethylamine in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water .

Key Characterization : , , and ESI-MS for molecular confirmation; IR spectroscopy for amide bond validation (~1650 cm) .

Advanced: How does the introduction of a furan-2-yl group influence the structural and electronic properties of pyrazine-carboxamide derivatives?

The furan-2-yl substituent introduces steric and electronic effects:

- Steric Effects : The planar furan ring may restrict rotational freedom of the morpholinoethyl chain, impacting ligand conformation in metal complexes or binding pockets .

- Electronic Effects : The oxygen atom in furan enhances electron density at the pyrazine core, altering redox behavior. For example, in copper(II) complexes, electron-rich ligands stabilize higher oxidation states, as observed in related pyridylalkylamide ligands .

- Crystallographic Insights : Similar compounds (e.g., N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide) exhibit intermolecular N–H···N hydrogen bonding, which stabilizes crystal packing . Computational studies (DFT) can quantify these effects by analyzing HOMO-LUMO gaps and charge distribution .

Basic: What biological activities are reported for structurally analogous pyrazine-2-carboxamide derivatives?

Pyrazine-2-carboxamides exhibit anti-tubercular activity. For example:

- Compound F (N-(2-morpholinoethyl)pyrazine-2-carboxamide) showed an MIC of 8.0 µg/mL against Mycobacterium tuberculosis H37Rv .

- Mechanism : Pyrazine analogs act as prodrugs, disrupting mycolic acid biosynthesis or intracellular pH homeostasis in mycobacteria .

- Assay Methods : In vitro MIC determination using the microplate Alamar Blue assay (MABA) and cytotoxicity screening on HEK-293 cells (IC > 50 µM for non-toxic candidates) .

Advanced: How can crystallographic data resolve structural ambiguities in pyrazine-carboxamide derivatives?

X-ray crystallography is critical for resolving:

- Conformational Flexibility : The dihedral angle between pyrazine and furan/morpholine moieties (e.g., 61.34° in N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide) .

- Hydrogen Bonding : Intermolecular N–H···N interactions (2.8–3.0 Å) stabilize supramolecular assemblies .

- Software : SHELXL (for refinement) and Olex2 (for structure solution) are widely used. For example, SHELXL refinement of [Cu(Lpz)(py)]OTf·HO revealed mononuclear geometry with distorted square-planar coordination .

Advanced: What computational approaches are used to predict the binding affinity of this compound to biological targets?

- Docking Studies : AutoDock Vina or Glide is used to model interactions with mycobacterial targets (e.g., fatty acid synthase II or PanD). For analogs, docking scores correlate with experimental IC values (R = 0.82) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, with RMSD < 2.0 Å indicating favorable binding .

- QSAR Models : Topological polar surface area (TPSA > 80 Ų) and logP (<2.5) are predictors of anti-TB activity in pyrazine-carboxamides .

Basic: How are pyrazine-carboxamide metal complexes characterized, and what applications do they have?

- Synthesis : Reacting pyrazine-carboxamides with metal salts (e.g., Cu(OTf)) in methanol yields complexes. For example, [Cu(Lpz)(4,4′-bipy)(OTf)] forms binuclear structures with µ-4,4′-bipyridine bridges .

- Characterization : Single-crystal XRD, UV-Vis (d-d transitions at 600–700 nm), and cyclic voltammetry (Cu/Cu redox couples at −0.2 to +0.3 V) .

- Applications : Catalytic oxidation of alkanes or as luminescent materials due to ligand-to-metal charge transfer (LMCT) .

Advanced: How can contradictory bioactivity data between similar pyrazine-carboxamide derivatives be analyzed?

Contradictions arise from:

- Assay Variability : Differences in bacterial strains (e.g., H37Ra vs. H37Rv) or culture conditions (aerobic vs. hypoxic) .

- Structural Nuances : Substituent positioning (e.g., furan vs. morpholine) alters membrane permeability. LogD values (experimental or calculated) should be compared .

- Resistance Mechanisms : Mutations in pncA (pyrazinamidase gene) reduce prodrug activation. Gene sequencing of resistant strains can clarify discrepancies .

Basic: What are the recommended storage and handling protocols for pyrazine-carboxamide derivatives?

- Storage : Under inert atmosphere (N) at −20°C in amber vials to prevent hydrolysis of the amide bond.

- Handling : Use anhydrous solvents (DMF, THF) during synthesis to avoid side reactions. LC-MS monitoring is advised to detect degradation products .

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

- Coupling Agent Screening : HATU outperforms DCC in amide bond formation (yield increase from 45% to 72%) .

- Microwave Assistance : 30-minute reactions at 80°C reduce side-product formation .

- Workflow : Automated flash chromatography (Biotage Isolera) for rapid purification .

Advanced: How do solvent polarity and pH affect the stability of pyrazine-carboxamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.